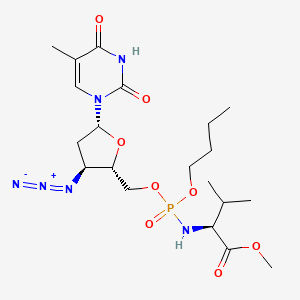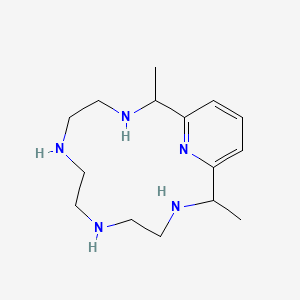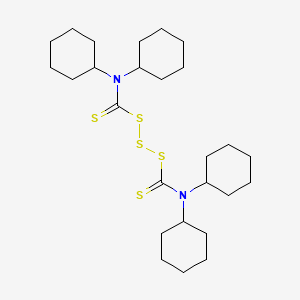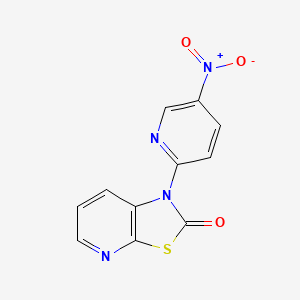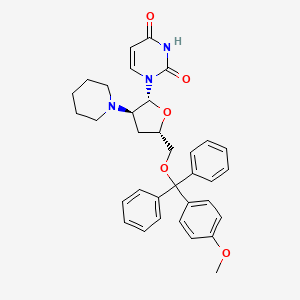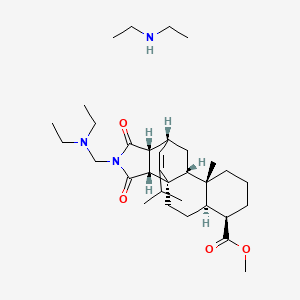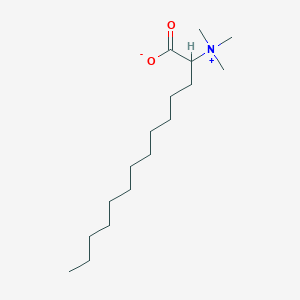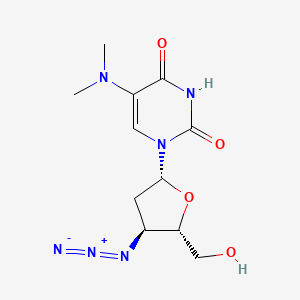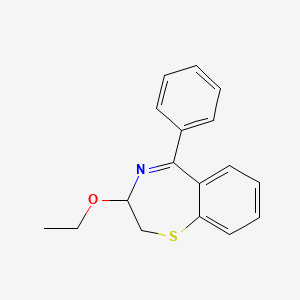
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of dibenzodiazepines, which are characterized by their unique structural framework and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine typically involves the condensation of 3-dimethylaminopropylmagnesium chloride with a suitable dibenzodiazepine precursor . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: This compound is employed in studies related to cellular signaling and molecular interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazothiazoles: Studied for their potential as therapeutic agents.
Uniqueness
10-(3-Dimethylaminopropyl)-10,11-dihydro-(5H)-dibenzo-(b,E)(1,4)-diazepine is unique due to its specific structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2204-57-1 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-14-15-8-3-4-9-16(15)19-17-10-5-6-11-18(17)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI Key |
CGDLRXBBGWBJAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC=C2NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


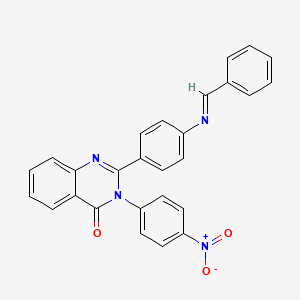
![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)
